Floramanoside C

Aldose Reductase Polyol Pathway Diabetic Complications

Researchers studying diabetic complications face significant variability in aldose reductase (AR) inhibition across floramanoside analogs, with IC50 values spanning 2.2 to >100 µM. Floramanoside C is a validated, moderate AR inhibitor and DPPH radical scavenger isolated from Abelmoschus manihot, providing a defined tool for polyol pathway studies without confounding cytotoxicity (IC50 >100 µM in A549/HeLa cells). • Defined AR inhibition - use as a moderate modulator alongside more potent analogs (e.g., Floramanoside D IC50 2.2 µM) • 8-O-β-D-glucuronide scaffold enables SAR comparison with 3-O-glycosylated analogs • HPLC-verified purity ≥98%; low cytotoxicity for cell-based ROS assays

Molecular Formula C21H18O15
Molecular Weight 510.4 g/mol
Cat. No. B12388301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramanoside C
Molecular FormulaC21H18O15
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1
InChIKeyRZEQJINQXOBMCE-ORYXKJSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Floramanoside C: Aldose Reductase Inhibitor & Radical Scavenger


Floramanoside C (CAS: 1403981-95-2) is a flavonol glycoside isolated from the flowers of *Abelmoschus manihot* (Malvaceae) [1]. This natural product has a molecular formula of C21H18O15 and a molecular weight of 510.36 g/mol . Its biological activity profile is defined by two primary characteristics: it exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and acts as an inhibitor of the enzyme aldose reductase [1]. These properties position Floramanoside C as a research compound of interest in studies related to oxidative stress and diabetic complications, where the polyol pathway is implicated.

1
Polyol pathway and aldose reductase inhibition studies
2
Direct radical scavenging and oxidative stress models
3
Structure-activity relationship research on 8-O-glycosylated flavonols

Floramanoside C: Why Substitution Fails


Within the *Abelmoschus manihot*-derived floramanoside family, compounds exhibit a wide range of aldose reductase inhibitory potencies despite sharing a core flavonol glycoside scaffold. Data from the primary isolation study demonstrates that aldose reductase inhibition is not a uniform class effect; instead, subtle structural modifications, particularly glycosylation patterns, result in order-of-magnitude differences in potency [1]. For example, IC50 values for this enzyme range from 2.2 μM (Floramanoside D) to >100 μM (Floramanoside F), highlighting that substituting Floramanoside C with a close analog like Floramanoside A or D based on name or source alone would introduce significant, uncontrolled variability into experimental outcomes [2][3].

Target
Floramanoside C: Specific 8-O-β-D-glucuronide glycosylation pattern defines its unique aldose reductase inhibitory and antioxidant profile.
Analog Risk
Close structural analogs (e.g., Floramanoside A, D, F) exhibit order-of-magnitude differences in potency; substitution introduces uncontrolled variability.
Class-level inference: Aldose reductase inhibition within this family is exquisitely structure-sensitive and cannot be assumed from the flavonol glycoside scaffold alone.

Floramanoside C: Comparative Evidence


Aldose Reductase Inhibition: Structural Specificity

While an explicit IC50 value for Floramanoside C is not provided in the primary isolation study, its aldose reductase inhibitory activity is confirmed. This activity profile is placed in the context of its structural isomers and analogs isolated from the same source. The study shows that closely related compounds have vastly different potencies, emphasizing that the specific glycosylation pattern of Floramanoside C defines its unique inhibitory profile. For instance, Floramanoside D, a structurally distinct analog, is a potent inhibitor with an IC50 of 2.2 μM, whereas Floramanoside F is practically inactive (>100 μM) [1][2][3].

Aldose Reductase Inhibition
Class-level
Activity confirmed; exact IC50 not reported. Analogs show 2.2 μM (D) to >100 μM (F).
Supports pathway context; structural specificity review required.
In vitro enzymatic assay. Data to verify in experimental system.
Aldose Reductase Polyol Pathway Diabetic Complications

Cytotoxicity Profile

In vitro cytotoxicity assessment provides essential context for interpreting results from cell-based assays. For researchers investigating the functional effects of Floramanoside C, baseline cytotoxicity data is crucial for selecting non-toxic concentrations. Data indicates that Floramanoside C exhibits low cytotoxicity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines, with reported IC50 values > 100 µM in both models .

Cytotoxicity Profile
Data to verify
IC50 > 100 µM in A549 and HeLa cell lines.
Supports cell-model endpoint review; reported low cytotoxicity window.
Cell-line data; requires validation in target model.
Cytotoxicity Selectivity In vitro Toxicology

DPPH Radical Scavenging

The antioxidant potential of Floramanoside C is confirmed through its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. This is a standard in vitro assay for assessing the direct antioxidant capacity of compounds [1]. While an SC50 value is not reported in the abstract of the primary paper, the activity is confirmed. In comparison, the structurally related Floramanoside A demonstrates this activity with an IC50 of 10.1 μM, establishing a potency benchmark for the class [2].

DPPH Radical Scavenging
Class-level
Activity confirmed. Comparator Floramanoside A IC50 = 10.1 μM.
Supports antioxidant assay context; direct scavenging mechanism reported.
In vitro DPPH assay. Exact SC50 not specified for target.
Antioxidant Free Radical Scavenging Oxidative Stress

8-O-Glucuronide Moiety

Floramanoside C is distinguished by a specific glycosylation pattern: a glucuronic acid moiety attached at the 8-O position of the flavonol core. This is in direct contrast to other family members, such as Floramanoside A, which features a disaccharide at the 3-O position [1][2]. The position and nature of glycosylation are well-established determinants of bioavailability, metabolic stability, and target interaction. The 8-O-glucuronide configuration is a key structural feature that differentiates Floramanoside C from its 3-O-glycosylated analogs.

8-O-Glucuronide Moiety
Class-level
8-O-β-D-glucuronide vs. 3-O-disaccharide analogs.
Key structural differentiator; impacts physicochemical profile and target interaction.
Structure elucidated by NMR and MS. SAR interpretation context.
Flavonoid Glycosylation Structure-Activity Relationship

Floramanoside C: Application Scenarios


Polyol Pathway in Diabetic Complication Models

Floramanoside C is a validated tool for probing the role of aldose reductase in the polyol pathway. Its confirmed activity as an aldose reductase inhibitor [1] makes it suitable for in vitro studies examining sorbitol accumulation and downstream metabolic consequences in cell lines relevant to diabetic neuropathy, retinopathy, or nephropathy. The availability of cytotoxicity data (IC50 > 100 µM in A549 and HeLa cells) provides a clear experimental window for designing dose-response experiments without confounding cytotoxicity. It serves as a valuable alternative to more potent inhibitors like Floramanoside D (IC50 = 2.2 μM) [2] when a more moderate degree of pathway modulation is desired.

SAR of 8-O-Glycosylated Flavonols

The unique 8-O-β-D-glucuronide moiety of Floramanoside C provides a specific chemical probe for SAR studies of flavonol glycosides [1]. It enables direct comparison with 3-O-glycosylated analogs like Floramanoside A to dissect how glycosylation position and identity influence aldose reductase inhibition, antioxidant capacity, and cellular uptake. This scenario is highly relevant for natural product chemistry and medicinal chemistry groups focused on optimizing flavonoid-based lead compounds.

Antioxidant Defense in Oxidative Stress Assays

The confirmed DPPH radical scavenging activity of Floramanoside C [1] positions it as a candidate for studying direct antioxidant mechanisms in cell-free and cellular models. Researchers can use it to dissect the contribution of direct radical quenching versus enzyme inhibition (i.e., aldose reductase) in mitigating oxidative stress. Its low cytotoxicity facilitates its use in cell-based assays (e.g., measuring ROS levels with fluorescent probes) without interference from cell death.

Reference Standard for Quality Control & Botanical Authentication

Given that Floramanoside C is a specific, isolated constituent from the flowers of *Abelmoschus manihot* [1], it serves as a chemical marker for the authentication and standardization of this botanical raw material. Procurement of high-purity Floramanoside C enables the development of robust analytical methods (e.g., HPLC, LC-MS) to ensure batch-to-batch consistency of *A. manihot* extracts used in research or dietary supplement applications.

Application
Selection Property
Validation Focus
Polyol pathway diabetic complication models
Aldose reductase inhibition context
Sorbitol accumulation and pathway-response endpoints
SAR of 8-O-glycosylated flavonols
8-O-glucuronide glycosylation pattern
Comparison with 3-O-glycosylated analog activity
Oxidative stress and antioxidant defense assays
DPPH radical scavenging activity
Dissection of direct quenching vs. enzyme inhibition
Botanical authentication of *A. manihot*
Chemical marker specificity
HPLC/LC-MS method development and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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